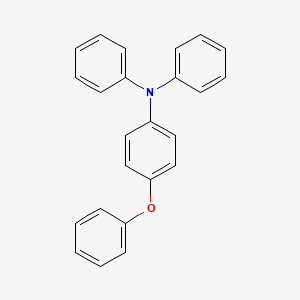

4-Phenoxy-N,N-diphenylaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Phenoxy-N,N-diphenylaniline is an organic compound that belongs to the class of triphenylamines. It is characterized by the presence of a phenoxy group attached to the nitrogen atom of diphenylaniline. This compound is known for its unique chemical properties and has found applications in various fields, including organic electronics and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenoxy-N,N-diphenylaniline typically involves the reaction of diphenylamine with phenol in the presence of a suitable catalyst. One common method is the Ullmann reaction, where copper catalysts are used to facilitate the coupling of the phenoxy group to the nitrogen atom of diphenylaniline. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves safety.

Chemical Reactions Analysis

Types of Reactions

4-Phenoxy-N,N-diphenylaniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives, which are useful intermediates in organic synthesis.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The phenoxy group can be substituted with other functional groups using electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Quinone derivatives

Reduction: Amine derivatives

Substitution: Various substituted phenoxy derivatives

Scientific Research Applications

4-Phenoxy-N,N-diphenylaniline has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

Industry: It is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 4-Phenoxy-N,N-diphenylaniline involves its interaction with specific molecular targets. In organic electronics, the compound acts as a hole-transport material, facilitating the movement of positive charges through the device. This is achieved through the formation of charge-transfer complexes with other components in the electronic device. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

4-Methoxy-N,N-diphenylaniline: Similar in structure but with a methoxy group instead of a phenoxy group.

N,N-Diphenyl-4-aminobiphenyl: Contains an additional phenyl ring, making it bulkier.

N,N-Diphenyl-4-aminostilbene: Features a stilbene moiety, which imparts different electronic properties.

Uniqueness

4-Phenoxy-N,N-diphenylaniline is unique due to its phenoxy group, which enhances its electron-donating properties. This makes it particularly useful in applications requiring efficient charge transport, such as in OLEDs and OPVs. Additionally, the phenoxy group can be easily modified, allowing for the synthesis of a wide range of derivatives with tailored properties.

Biological Activity

4-Phenoxy-N,N-diphenylaniline is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and comprehensive research findings.

Chemical Structure and Properties

This compound features a diphenylamine core with a phenoxy group, which contributes to its unique chemical properties. The molecular formula is C19H17N1O1, and it has a molecular weight of 285.35 g/mol. The structure can be represented as follows:

The biological activity of this compound is believed to stem from its ability to interact with various cellular targets. Key mechanisms include:

- Intercalation with DNA : The compound may intercalate into DNA, disrupting replication and transcription processes, leading to cell apoptosis.

- Enzyme Inhibition : It can inhibit specific enzymes involved in cellular metabolism, contributing to its potential therapeutic effects against cancer cells.

- Antimicrobial Activity : Exhibits activity against various bacterial strains by disrupting cell wall synthesis or function.

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness varies based on concentration and the type of bacteria tested.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 mg/L |

| Escherichia coli | 64 mg/L |

| Bacillus subtilis | 16 mg/L |

Table 1: Antimicrobial Activity of this compound

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. Notably, it has been tested against:

- HeLa Cells : Induces apoptosis at concentrations above 10 µM.

- MCF-7 Cells : Demonstrates significant growth inhibition with an IC50 value of approximately 15 µM.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| HeLa | 10 | Apoptosis induction |

| MCF-7 | 15 | Growth inhibition |

Case Studies

- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of various derivatives of diphenylamines, including this compound. Results indicated that modifications to the phenyl rings significantly enhanced antimicrobial potency against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

- Anticancer Research : In another investigation, the compound was tested for its effects on MCF-7 breast cancer cells. The results revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism for its anticancer activity .

Properties

CAS No. |

36809-17-3 |

|---|---|

Molecular Formula |

C24H19NO |

Molecular Weight |

337.4 g/mol |

IUPAC Name |

4-phenoxy-N,N-diphenylaniline |

InChI |

InChI=1S/C24H19NO/c1-4-10-20(11-5-1)25(21-12-6-2-7-13-21)22-16-18-24(19-17-22)26-23-14-8-3-9-15-23/h1-19H |

InChI Key |

HJSMJTSHWXEJAO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)OC4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.